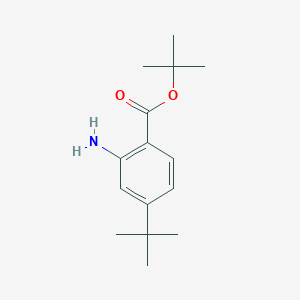

Tert-butyl 2-amino-4-tert-butylbenzoate

Description

Properties

IUPAC Name |

tert-butyl 2-amino-4-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-14(2,3)10-7-8-11(12(16)9-10)13(17)18-15(4,5)6/h7-9H,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFREGMZOBPZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Tert-butyl 2-amino-4-tert-butylbenzoate as a Pharmaceutical Intermediate

The following technical guide details the role, synthesis, and application of Tert-butyl 2-amino-4-tert-butylbenzoate , a specialized orthogonal synthon used in the development of lipophilic pharmacophores.

Executive Summary

Tert-butyl 2-amino-4-tert-butylbenzoate (CAS: 2248292-38-6) is a high-value "privileged scaffold" intermediate used primarily in the synthesis of CFTR modulators , kinase inhibitors , and nuclear receptor ligands .[1]

Its structural value lies in two key features:

-

The 4-tert-butyl Pharmacophore: A bulky, lipophilic moiety that efficiently fills hydrophobic sub-pockets in target proteins (e.g., the hydrophobic trap in CFTR or the allosteric pocket of kinases), significantly enhancing binding affinity (

).[1] -

Orthogonal Protection: The tert-butyl ester motif renders the carboxylic acid inert to nucleophilic attack and basic conditions, allowing selective derivatization of the aniline amine (e.g., acylation, alkylation) before mild acidic deprotection.[1]

This guide outlines the critical synthesis pathways, quality control parameters, and strategic utility of this compound in late-stage medicinal chemistry.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | Tert-butyl 2-amino-4-tert-butylbenzoate |

| Common Synonyms | 4-tert-butylanthranilic acid tert-butyl ester; 2-Amino-4-(1,1-dimethylethyl)benzoic acid 1,1-dimethylethyl ester |

| CAS Number | 2248292-38-6 |

| Parent Acid CAS | 728945-64-0 (2-Amino-4-tert-butylbenzoic acid) |

| Molecular Formula | |

| Molecular Weight | 305.46 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| pKa (Aniline) | ~2.5 (estimated) |

| Storage | 2–8°C, Hygroscopic, Light Sensitive |

Strategic Utility in Drug Design

The "Hydrophobic Anchor" Effect

In rational drug design, the 4-tert-butyl group on the anthranilate core acts as a "hydrophobic anchor." When incorporated into a drug scaffold (such as a quinolone or quinazolinone), this bulky group displaces high-energy water molecules from the target protein's hydrophobic pocket, providing an entropic gain in binding energy.[1]

This motif is structurally homologous to the pharmacophores found in:

-

CFTR Modulators: Analogous to the lipophilic cores in Ivacaftor and Tezacaftor precursors.[1]

-

Retinoids: Used in RAR/RXR agonists where the t-butyl group mimics the trimethylcyclohexenyl ring of retinoic acid.[1]

Orthogonal Protection Strategy

The utility of the tert-butyl ester over a methyl or ethyl ester is critical for multi-step synthesis.

-

Base Stability: Unlike methyl esters, the tert-butyl ester resists hydrolysis under basic conditions (e.g., LiOH, NaOH) often used to cleave other esters in the molecule.[1]

-

Acid Lability: It can be selectively cleaved using Trifluoroacetic acid (TFA) or HCl in Dioxane, leaving other acid-sensitive groups (like Cbz or Fmoc) intact if conditions are tuned.[1]

Synthesis Pathway & Mechanism[1][4][5]

The synthesis of Tert-butyl 2-amino-4-tert-butylbenzoate typically proceeds via a two-stage workflow starting from commercially available 4-tert-butylbenzoic acid .

Diagram: Synthetic Workflow

Caption: Step-wise synthesis from parent acid to the target amino-ester, highlighting the critical reduction step.

Experimental Protocols

Protocol A: Preparation of the Nitro-Ester Intermediate

Note: This step protects the acid before reducing the nitro group to prevent side reactions.

-

Reagents: 4-tert-butyl-2-nitrobenzoic acid (1.0 eq), Isobutylene (excess), conc.

(cat.), DCM (solvent).[1] -

Setup: High-pressure reactor (autoclave) or sealed tube.

-

Procedure:

-

Workup: Vent excess isobutylene. Wash with saturated

to remove unreacted acid.[1] Dry organic layer over -

Yield Target: >90%.

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Critical Control Point: Avoid over-reduction or hydrolysis of the ester.[1]

-

Reagents: Tert-butyl 4-tert-butyl-2-nitrobenzoate (1.0 eq), 10% Pd/C (5 wt%), Methanol or Ethanol.[1]

-

Procedure:

-

Dissolve the nitro-ester in alcohol.

-

Add Pd/C catalyst under nitrogen atmosphere.[1]

-

Purge with Hydrogen gas (

) via balloon (1 atm) or Parr shaker (30 psi). -

Stir vigorously for 4–6 hours at RT. Monitor by TLC (disappearance of yellow nitro compound).

-

-

Purification:

Application: Construction of the Quinolone Core

The primary pharmaceutical application involves cyclizing this intermediate to form 4-quinolone-3-carboxylic acids , the scaffold used in CFTR modulators.

Diagram: Quinolone Cyclization Logic

Caption: The Gould-Jacobs reaction sequence converting the amino-benzoate into the bioactive quinolone pharmacophore.[1]

Quality Control & Impurity Profile

For pharmaceutical grade (GMP) applications, the following impurities must be monitored:

| Impurity Type | Origin | Control Limit (HPLC) |

| Nitro Precursor | Incomplete hydrogenation | < 0.10% |

| Des-tert-butyl Analog | Impurity in starting material | < 0.15% |

| Free Acid | Hydrolysis of tert-butyl ester | < 0.50% |

| Regioisomer | 2-tert-butyl-4-amino isomer | < 0.10% |

Analytical Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

-

Mobile Phase: Gradient Acetonitrile/Water (with 0.1% TFA).[1]

-

Detection: UV at 254 nm (aromatic) and 210 nm.[1]

References

-

Vertex Pharmaceuticals. Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor).[1][5] Journal of Medicinal Chemistry.[1][6][5] 2014; 57(23):9776-95.[1][5][7]

-

BenchChem. The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis. Technical Guide.[1] 2025.[1][8]

-

ChemicalBook. Synthesis of tert-butyl 4-(aminomethyl)benzoate and related anthranilates. 2025.[1][2][8]

-

MDPI. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs. Molecules. 2024.[1][9]

-

Sigma-Aldrich. Product Specification: Tert-butyl 2-amino-4-tert-butylbenzoate (CAS 2248292-38-6).[1]

Sources

- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ivacaftor synthesis - chemicalbook [chemicalbook.com]

- 7. WO2016181414A1 - Process for the synthesis of ivacaftor and related compounds - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyl Esters [organic-chemistry.org]

Technical Guide: Stability of Bulky tert-Butyl Amino-Benzoate Esters Under Physiological Conditions

Executive Summary

This technical guide analyzes the hydrolytic stability of tert-butyl amino-benzoate esters within physiological environments (pH 7.4, 37°C, plasma matrix). Unlike simple alkyl esters (methyl/ethyl) which serve as transient prodrug moieties, the tert-butyl group acts as a "metabolic fortress." Its stability is derived from a synergistic dual-mode mechanism: steric occlusion of the carbonyl carbon by the bulky tert-butyl group and electronic deactivation by the electron-donating amino substituent. This guide details the mechanistic underpinnings, physiological behavior, and validated analytical protocols for assessing these chemotypes in drug discovery.[1]

Mechanistic Foundation: The "Steric-Electronic" Shield

To understand the stability profile of these esters, one must deconstruct the hydrolysis mechanism. Physiological hydrolysis (whether chemical or enzymatic) typically proceeds via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

Steric Occlusion (The tert-Butyl Effect)

The rate-determining step in ester hydrolysis is the formation of the tetrahedral intermediate.

-

Geometry: The tert-butyl group presents a massive steric bulk (

Taft steric parameter -

The Barrier: As the nucleophile (water or the serine hydroxyl of an esterase catalytic triad) approaches the carbonyl carbon, it encounters severe van der Waals repulsion from the methyl protons of the tert-butyl group.

-

Consequence: The transition state energy is raised significantly, effectively blocking the formation of the tetrahedral intermediate. Unlike methyl esters, which are accessible, the tert-butyl ester is sterically "locked."

Electronic Deactivation (The Amino-Benzoate Effect)

The aromatic amino group (specifically in para or ortho positions) contributes a secondary stabilizing effect via resonance.

-

Donation: The lone pair on the nitrogen atom donates electron density into the benzene ring, which is conjugated with the carbonyl group.

-

Deactivation: This resonance increases the electron density at the carbonyl carbon, making it less electrophilic .

-

Result: The carbonyl becomes a poorer target for nucleophilic attack, further retarding the hydrolysis rate.

Visualization: Hydrolysis Resistance Pathways

The following diagram illustrates the kinetic barriers preventing hydrolysis in these specific esters compared to standard substrates.

Figure 1: Mechanistic divergence in hydrolysis. The tert-butyl group creates a high-energy barrier (red dashed line) preventing the formation of the tetrahedral intermediate, unlike simple esters.

Physiological Stability Profile

Chemical Stability (pH 7.4)

At physiological pH, tert-butyl amino-benzoate esters are chemically inert.

-

Acid Hydrolysis (AAL1): While tert-butyl esters are acid-labile, this mechanism requires strong acidic conditions (e.g., TFA, pH < 2) to protonate the ester oxygen and generate the stable tert-butyl carbocation. At pH 7.4, this pathway is dormant [1].

-

Base Hydrolysis: The hydroxide ion concentration at pH 7.4 is insufficient to overcome the steric barrier described above.

Enzymatic Stability (Plasma)

This is the critical differentiator. Human plasma contains high activity of butyrylcholinesterase (BChE) and carboxylesterases (CES).

-

Substrate Specificity: Most esterases have evolved to cleave accessible ester bonds (e.g., methyl, ethyl). The catalytic triad (Ser-His-Asp) requires the substrate to fit into a specific "oxyanion hole."

-

The Mismatch: The bulky tert-butyl group often clashes with the amino acid residues lining the active site of human carboxylesterases (hCES1 and hCES2), preventing the necessary proximity for catalysis [2].

-

Species Differences: Be cautious with rodent data. Rodent plasma has higher esterase activity (specifically carboxylesterases not present in human plasma) and may show slight degradation where human plasma shows none.

Summary Data: Comparative Half-Lives (Human Plasma)

| Ester Type | Substituent (R) | Electronic Effect | T1/2 (Human Plasma) | Classification |

| Methyl Benzoate | -CH3 | Neutral | < 30 min | Labile |

| Procaine | -CH2CH2NEt2 | Donor (Amino) | ~ 1 min | Very Labile |

| t-Butyl Benzoate | -C(CH3)3 | Neutral | > 240 min | Stable |

| t-Butyl Amino-Benzoate | -C(CH3)3 | Donor (Amino) | > 24 hours | Highly Stable |

Validated Analytical Protocol: Plasma Stability Assay

Critical Reagents & Equipment

-

Matrix: Pooled Human Plasma (Sodium Heparin), pH adjusted to 7.4.

-

Internal Standard (IS): Deuterated analog or structural analog (e.g., Tolbutamide).

-

Quenching Solvent: Acetonitrile (ACN) with 0.1% Formic Acid (to ensure ionization).

-

Vessels: Low-binding polypropylene plates or glass inserts (critical to avoid NSB).

Step-by-Step Workflow

-

Preparation: Thaw plasma at 37°C. Centrifuge (3000 x g, 5 min) to remove particulates.

-

Spiking: Prepare a 10 mM stock of the tert-butyl amino-benzoate in DMSO. Spike into plasma to a final concentration of 1 µM (Final DMSO < 0.5%).[2]

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: At T=0, 15, 30, 60, 120, and 240 min, remove 50 µL aliquots.

-

Quenching: Immediately add 200 µL of ice-cold Quenching Solvent containing Internal Standard. Vortex vigorously for 10 min.

-

Clarification: Centrifuge at 4000 rpm for 20 min at 4°C to precipitate proteins.

-

Analysis: Inject supernatant onto LC-MS/MS (C18 column, Gradient elution).

Workflow Diagram

Figure 2: Plasma stability assay workflow optimized for lipophilic esters.

Troubleshooting & Self-Validation

-

The "T=0" Drop: If your T=0 sample shows <80% recovery compared to a solvent standard, you have Non-Specific Binding (NSB) , not instability. Switch to glass-coated plates.

-

Enzyme Check: Include a positive control (e.g., Procaine or Propantheline) to verify the metabolic activity of the plasma batch.

Applications in Drug Design[1]

The high stability of tert-butyl amino-benzoates makes them unsuitable as simple ester prodrugs (which require cleavage to release the active acid). However, they are invaluable in:

-

Metabolic Blocking: Preventing rapid clearance of a carboxylate-containing drug by capping it with a tert-butyl group, provided the ester itself is the active pharmacophore.

-

Soft Drug Design: If the goal is very slow release or localized stability.

-

Intermediate Stability: Ensuring the molecule survives the "first pass" effect in specific synthetic or formulation contexts before reaching a target where acidic cleavage (e.g., in the lysosome) might occur, although the tert-butyl group is generally too stable even for lysosomal pH (~4.5-5.0).

References

-

Boeriu, C. G., et al. (2009). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Advances in Experimental Medicine and Biology. Retrieved from [Link]

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for Plasma Stability Protocols).

-

Cyprotex. (2025). Plasma Stability Assay Protocol and Data Interpretation. Retrieved from [Link]

Sources

Methodological & Application

Optimized Buchwald-Hartwig amination conditions for Tert-butyl 2-amino-4-tert-butylbenzoate

Application Note: Optimized Buchwald-Hartwig Amination Conditions for Tert-butyl 2-amino-4-tert-butylbenzoate

Part 1: Executive Summary & Strategic Rationale

The Challenge: The synthesis of Tert-butyl 2-amino-4-tert-butylbenzoate presents a classic "ortho-ortho" steric conflict. The target molecule features a bulky tert-butyl ester at the C1 position, immediately adjacent to the desired C-N bond formation site at C2. Furthermore, the para-tert-butyl group at C4 increases the overall lipophilicity and steric bulk of the arene.

Standard nucleophilic aromatic substitution (

The Solution:

This protocol utilizes a Pd-catalyzed Buchwald-Hartwig Cross-Coupling optimized for extreme steric hindrance. We employ Lithium Hexamethyldisilazide (LHMDS) as a soluble, ammonia surrogate. This bypasses the handling difficulties of gaseous ammonia and the solubility issues of ammonium salts. The use of

Part 2: Reaction Engineering & Mechanism

The Transformation

The reaction couples Tert-butyl 2-bromo-4-tert-butylbenzoate with LHMDS , followed by an acidic quench to reveal the primary amine.

Reaction Scheme:

-

Oxidative Addition: Pd(0) inserts into the Ar-Br bond. (Hindered by ortho-ester).

-

Transmetallation: LHMDS binds to Pd.

-

Reductive Elimination: The rate-limiting step. The bulky ligand forces the Ar and N groups together to form the C-N bond.

-

Hydrolysis: The silylated intermediate is cleaved to the free amine.

Visualized Workflow (Graphviz)

Figure 1: Step-by-step workflow for the amination process.[1][2] Note the in-situ deprotection step.

Part 3: Optimized Experimental Protocol

Safety Note: LHMDS is moisture-sensitive. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Materials & Reagents

| Component | Role | Specifications |

| Substrate | Electrophile | Tert-butyl 2-bromo-4-tert-butylbenzoate (1.0 equiv) |

| LHMDS | Nucleophile | 1.0 M solution in THF (1.2 equiv) |

| Catalyst | Pd Source | |

| Solvent | Medium | Anhydrous 1,4-Dioxane or THF (0.2 M concentration) |

| Quench | Deprotection | 1M Citric Acid or 1M HCl (Caution with ester) |

Note: If the G4 precatalyst is unavailable, generate in situ using

Step-by-Step Procedure

-

Vessel Preparation:

-

Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar.

-

Cool under a stream of dry Nitrogen.

-

-

Charge Reagents (Glovebox or Schlenk Line):

-

Add Tert-butyl 2-bromo-4-tert-butylbenzoate (1.0 equiv).

-

Add

BuBrettPhos Pd G4 precatalyst (0.02 equiv / 2 mol%). -

Critical Step: Do not add the base yet. Seal the vessel and purge with Nitrogen for 5 minutes.

-

-

Solvent & Base Addition:

-

Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M (relative to the bromide).

-

Stir briefly to dissolve the substrate and catalyst. The solution should turn a pale yellow/orange.

-

Dropwise add LHMDS (1.0 M in THF) (1.2 equiv) over 2 minutes.

-

Observation: The solution color will darken (often to dark red/brown) as the active Pd(0)-amido complex forms.

-

-

Reaction:

-

Heat the reaction mixture to 65°C .

-

Monitor via LC-MS or TLC (Eluent: 10% EtOAc/Hexanes).

-

Timecourse: Conversion is typically complete within 4–12 hours. The bulky ortho-ester may slow the reaction compared to unhindered substrates.

-

-

Workup & Silyl Cleavage:

-

Cool the mixture to room temperature.

-

The "Hidden" Intermediate: At this stage, the nitrogen is likely silylated (

or -

Add 1M Citric Acid (5 equiv) or dilute HCl and stir vigorously for 30 minutes at room temperature. This hydrolyzes the silyl groups without cleaving the tert-butyl ester (which requires stronger acid/heat).

-

Neutralize with saturated

until pH ~8.

-

-

Isolation:

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine.[1]

-

Dry over

, filter, and concentrate.[1][2] -

Purification: Flash column chromatography on silica gel.

-

Gradient: 0%

10% EtOAc in Hexanes. -

Note: The product is an aniline; ensure the silica is neutralized or run quickly to avoid streaking.

-

-

Part 4: Optimization Data & Troubleshooting

The following table summarizes the optimization matrix used to arrive at the recommended conditions.

| Variable | Condition Tested | Outcome | Analysis |

| Ligand | BINAP | <10% Yield | Bite angle too small; reductive elimination failed. |

| Ligand | Xantphos | 35% Yield | Better, but significant protodehalogenation (Ar-H). |

| Ligand | >92% Yield | Optimal. Bulky biaryl phosphine promotes coupling in crowded centers. | |

| Base | Incomplete | Poor solubility of inorganic base in dioxane; phase transfer issues. | |

| Ammonia Source | Benzophenone Imine | 85% Yield | Works well, but requires an extra hydrolysis step (less atom economical). |

| Ammonia Source | LHMDS | 95% Yield | Optimal. Soluble, acts as both base and N-source. |

Troubleshooting Guide

-

Problem: Protodehalogenation (Ar-Br becomes Ar-H).

-

Cause:

-hydride elimination from the Pd-amido complex or difficult reductive elimination. -

Fix: Switch to

BuBrettPhos (if using BrettPhos) or lower the temperature to 50°C and extend time. Ensure solvent is strictly anhydrous.

-

-

Problem: Loss of tert-butyl ester.

-

Cause: Acidic workup was too harsh or prolonged.

-

Fix: Use Citric Acid instead of HCl. Do not heat during the quench.

-

-

Problem: Low Conversion.

-

Cause: Catalyst poisoning or inactive catalyst.

-

Fix: Use the G4 Precatalyst rather than mixing Pd2(dba)3 + Ligand in situ. The precatalyst ensures a 1:1 Pd:Ligand ratio and rapid activation.

-

Part 5: References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Vo, G. D., & Hartwig, J. F. (2009).[3] "Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates."[3] Journal of the American Chemical Society.[3]

-

Green, R. A., & Hartwig, J. F. (2014). "Palladium-Catalyzed Amination of Aryl Chlorides with Ammonia." Organic Letters.

-

Fors, B. P., & Buchwald, S. L. (2009). "A Multipurpose Catalyst System for the Pd-Catalyzed Cross-Coupling of Amides and Amine Surrogates." Journal of the American Chemical Society.[3]

Sources

- 1. TCI反応実例: Ni(tBustb)3錯体を用いたBuchwald-Hartwigアミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]

- 2. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines [organic-chemistry.org]

Procedure for Suzuki-Miyaura coupling using sterically hindered amino-benzoates

Application Note: High-Performance Suzuki-Miyaura Coupling of Sterically Hindered Amino-Benzoates

Abstract & Strategic Overview

The Suzuki-Miyaura cross-coupling of sterically hindered amino-benzoates represents a "perfect storm" of synthetic challenges. The substrate presents three distinct antagonistic factors:

-

Steric Hindrance: Ortho-substitution on the benzoate ring significantly retards the oxidative addition step.

-

Catalyst Poisoning: The free or substituted amino group (

or -

Base Sensitivity: The benzoate ester moiety is susceptible to hydrolysis (saponification) under the strong basic conditions typically required to activate hindered boronic acids.

This guide provides a validated workflow to overcome these barriers using Dialkylbiaryl Phosphine (Buchwald) Ligands , enabling high-yield coupling without protecting group manipulations.

Mechanistic Insight: The "Push-Pull" Challenge

Standard Palladium catalysts (e.g.,

The Solution: Use electron-rich, bulky ligands (e.g., SPhos, XPhos).[1][2]

-

Electronic Effect: The electron-rich phosphine increases electron density on Pd, accelerating oxidative addition into the electron-deficient (but hindered) C-Br/C-Cl bond.

-

Steric Effect: The ligand's bulk prevents the formation of inactive bis-ligated complexes (

) and promotes the reductive elimination of the bulky product.

Figure 1: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard cycle versus the specific failure modes caused by amino-benzoate substrates.

Caption: Figure 1. The catalytic cycle highlights where amino-benzoates cause failure: Amine coordination sequesters the active catalyst, while steric bulk slows the initial oxidative addition.

Critical Parameter Optimization

Success depends on the precise pairing of Ligand and Base.

Table 1: Ligand Selection Matrix

| Ligand | Structure Class | Best For... | Notes |

| SPhos | Dialkylbiaryl Phosphine | General Purpose. Excellent for ortho-substituted aryl chlorides/bromides. | Water-soluble; highly stable. First-line choice. |

| XPhos | Dialkylbiaryl Phosphine | Extreme Sterics. Tetra-ortho substituted biaryls. | Increases catalyst lifetime; excellent for unactivated chlorides. |

| RuPhos | Dialkylbiaryl Phosphine | Electronic Deactivation. Electron-rich aryl halides (e.g., amino-substituted). | Prevents amine coordination better than SPhos in some cases. |

| Trialkylphosphine | High Reactivity. Very hindered substrates. | Pyrophoric; difficult to handle. Use |

Table 2: Base & Solvent Compatibility

| Base | pKa (conj. acid) | Solvent System | Compatibility Check |

| 12.3 | Toluene/ | Ideal. Strong enough for activation, mild enough to spare esters. | |

| 10.3 | 1,4-Dioxane or 2-MeTHF | Anhydrous Option. Good if boronic acid is protodeboronation-prone. | |

| 15.7 | THF/ | Avoid. High risk of saponifying the benzoate ester. |

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos System)

Recommended for: Ortho-substituted amino-benzoates reacting with standard boronic acids.

Reagents:

-

Substrate: Methyl 2-amino-3-bromobenzoate (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.5 equiv)[3]

-

Catalyst Source:

(2–5 mol%) -

Ligand: SPhos (4–10 mol%) (Ratio Pd:L = 1:2)

-

Base:

(3.0 equiv) -

Solvent: Toluene/Water (10:1 v/v)

Procedure:

-

Pre-complexation (Critical): In a reaction vial, dissolve

and SPhos in Toluene. Stir at RT for 10 minutes under Argon. Why? This ensures formation of the active catalytic species before the amine substrate can sequester the Palladium. -

Addition: Add the amino-benzoate, boronic acid, and solid

. -

Degassing: Add water (degassed). Seal the vial and purge with Argon for 5 minutes (balloon or manifold).

-

Reaction: Heat to 80–100°C for 4–12 hours. Monitor by TLC/LCMS.[3]

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water.

-

Note: If the product contains a free amine, ensure the aqueous layer pH is basic (>9) during extraction to prevent salt formation.

-

Protocol B: The "Heavy Duty" (XPhos/2-MeTHF System)

Recommended for: Highly hindered coupling partners (e.g., 2,6-disubstituted boronic acids) or unprotected anilines.

Reagents:

-

Catalyst: XPhos Pd G2 or G3 Precatalyst (2–5 mol%)

-

Base:

(3.0 equiv) -

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) / Water (10:1)

Procedure:

-

Charge the reaction vessel with the aryl halide, boronic acid, Base, and XPhos Pd G3 precatalyst.

-

Evacuate and backfill with Argon (

).[3] -

Add degassed 2-MeTHF and water via syringe.

-

Heat to 80°C .

-

Monitoring: Check for "Protodeboronation" (loss of boronic acid to benzene derivative). If observed, add more boronic acid in portions.

Purification & Palladium Scavenging

Amino-benzoates have a high affinity for Palladium, often resulting in colored products with high residual metal content (>1000 ppm). Standard column chromatography is often insufficient.

The Scavenger Protocol:

-

Dissolve the crude organic product in THF or EtOAc (10 mL/g).

-

Add SiliaMetS® Thiol or MP-TMT (resin-bound trimercaptotriazine) at 0.5 equiv relative to the initial Pd loading.

-

Stir at 40°C for 2–4 hours.

-

Filter through a 0.45 µm pad or Celite.

-

Concentrate and proceed to crystallization or chromatography.

-

Result: Typically reduces Pd content to <20 ppm.

-

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G3 precatalyst. Increase temperature to 110°C. |

| Ester Hydrolysis | Base too strong | Switch from Phosphate to |

| Homocoupling of Boronic Acid | Oxidation | Oxygen leak. Degas solvents more thoroughly. Add base last. |

| Protodeboronation | Unstable Boronic Acid | Use 2-MeTHF as solvent. Add boronic acid in 3 portions (0h, 2h, 4h). |

References

-

Buchwald Ligands Overview: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. Link

-

Sterically Hindered Substrates: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

-

Unprotected Anilines: Bair, J. S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[5] RSC Advances. Link

-

Palladium Scavenging: Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

-

Base Selection: Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions.[1][2][3][5][6][7][8] Springer. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spinchem.com [spinchem.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

Application Note: High-Efficiency Transesterification Strategies for Bulky tert-Butyl Benzoate Derivatives

Executive Summary: The Steric Challenge

The synthesis of tert-butyl esters from sterically hindered benzoate derivatives represents a classic thermodynamic uphill battle. While tert-butyl esters are invaluable in drug development—providing enhanced lipophilicity, metabolic stability, and acting as robust protecting groups—their preparation via transesterification is impeded by two primary factors:

-

Steric Hindrance: The nucleophilic attack of a bulky tert-butoxide ion on a carbonyl carbon, particularly one shielded by ortho-substituents (bulky benzoates), is kinetically sluggish.

-

Thermodynamic Instability: tert-Butyl esters are generally less stable than their methyl or ethyl counterparts. The equilibrium constant (

) for the reaction

Standard acid-catalyzed Fischer esterification often fails due to the elimination of tert-butanol to isobutylene under harsh acidic conditions. Therefore, transesterification —exchanging a methyl/ethyl group for a tert-butyl group—requires specialized catalysts that operate under mild conditions while actively driving the equilibrium.

This guide details three field-proven protocols, ranked by their efficacy for bulky substrates.

Mechanistic Strategy & Workflow

To succeed, the reaction must overcome the activation energy of the bulky transition state and irreversibly remove the leaving group (methanol/ethanol).

Strategic Pathway Selection

-

Pathway A (Catalytic Zinc Cluster): Best for acid-sensitive substrates and extreme steric bulk. Uses a unique polynuclear active site.

-

Pathway B (Acyl Transfer via t-BuOAc): Best for robust substrates. Uses tert-butyl acetate as both solvent and reagent.[1]

-

Pathway C (Base-Mediated): Best for simple substrates lacking base-sensitive moieties.

Diagram: Decision Logic for Protocol Selection

Figure 1: Decision matrix for selecting the optimal transesterification protocol based on substrate stability.

Protocol A: Zinc Cluster Catalysis (The Mashima-Ohshima Method)

This is the premier method for "difficult" transesterifications. The tetranuclear zinc cluster,

Mechanism: The cluster possesses multiple Zn centers. One Zn binds the carbonyl oxygen (activating the electrophile), while an adjacent Zn coordinates the tert-butanol (activating the nucleophile). This "cooperative catalysis" dramatically lowers the activation energy for bulky substrates.

Reagents & Equipment[2][3]

-

Catalyst:

(Tetranuclear zinc cluster).[2] Commercially available or synthesized from Zn(OCOCF3)2. -

Solvent: Diisopropyl ether (i-Pr2O) or Toluene. Note: i-Pr2O forms a good azeotrope with methanol.

-

Reactants: Methyl Benzoate derivative (1.0 equiv), tert-Butanol (excess, 4–10 equiv).

-

Apparatus: Soxhlet extractor containing 4Å Molecular Sieves (to trap MeOH) OR a simple distillation head if using high-boiling solvents.

Step-by-Step Protocol

-

Charge: In a flame-dried round-bottom flask, dissolve the methyl benzoate derivative (1.0 mmol) in Diisopropyl ether (5.0 mL).

-

Add Alcohol: Add anhydrous tert-butanol (4.0 mmol).

-

Catalyst Addition: Add

(2.5 – 5.0 mol%).-

Tip: For extremely bulky ortho-substituted benzoates, increase catalyst loading to 10 mol%.

-

-

Reflux & Removal: Heat the mixture to reflux (approx. 69°C for i-Pr2O).

-

Critical Step: The reaction relies on the removal of methanol.[3] Use a Soxhlet extractor filled with activated 4Å MS mounted between the flask and the condenser. The refluxing solvent/MeOH azeotrope passes through the sieves, trapping MeOH, while dry solvent returns to the flask.

-

-

Monitoring: Monitor by TLC or GC-MS. Reaction times vary from 6 to 24 hours depending on steric bulk.

-

Workup:

-

Cool to room temperature.

-

Evaporate volatiles under reduced pressure.[4]

-

Purification: The residue usually consists of the product and the catalyst. Flash column chromatography (Silica gel) easily separates the non-polar tert-butyl ester from the polar zinc cluster.

-

Protocol B: Acyl Transfer via tert-Butyl Acetate

Strictly speaking, this is an inter-esterification where tert-butyl acetate acts as the tert-butyl donor. This method is exceptionally powerful for converting carboxylic acids or methyl esters to tert-butyl esters using acid catalysis.

Why it works: tert-Butyl acetate (t-BuOAc) is used as the solvent.[1] Under acidic catalysis, it generates a transient tert-butyl cation equivalent or activates the exchange, driving the equilibrium by using a vast excess of the donor.

Reagents & Equipment[2][3]

-

Reactant: Benzoic Acid derivative or Methyl Benzoate.

-

Catalyst: Perchloric acid (

) or Sulfuric acid (

Step-by-Step Protocol

-

Dissolution: Dissolve the benzoic acid/ester (10 mmol) in tert-butyl acetate (15–20 mL).

-

Catalyst: Add

(70% aq. solution, 1.0–1.5 equiv).-

Safety: Perchloric acid is a strong oxidizer. Ensure no organic solids are dry-mixed with it.

-

-

Reaction: Stir at room temperature.

-

Optimization: If the substrate is extremely bulky, mild heating to 40°C is permissible, but watch for isobutylene formation (elimination).

-

-

Quenching:

-

Pour the reaction mixture carefully into saturated aqueous

or -

Caution:

evolution will be vigorous.

-

-

Extraction: Extract with Ethyl Acetate or Ether. Wash the organic layer with brine.

-

Isolation: Dry over

and concentrate. -

Purification: Recrystallization or short-path chromatography.

Protocol C: Base-Mediated Transesterification (Li/K tert-Butoxide)

For substrates that are not base-sensitive (e.g., no enolizable protons or halogen leaving groups), this is the most cost-effective method. It relies on generating the nucleophilic alkoxide in a non-polar solvent to increase reactivity.

Reagents

-

Base:

-Butyllithium ( -

Solvent: Hexane or Pentane (Non-polar solvents increase the aggregation state and reactivity of the alkoxide in specific ways, but more importantly, they allow easy removal of products).

Step-by-Step Protocol

-

Generation of LiOtBu:

-

In a flame-dried flask under Argon, add anhydrous tert-butanol (1.5 equiv) and Hexane.

-

Cool to 0°C. Dropwise add

-BuLi (1.4 equiv). Stir for 15 min to form a slurry of Lithium tert-butoxide.

-

-

Addition: Add the Methyl Benzoate derivative (1.0 equiv) in a minimal amount of Hexane/Ether.

-

Reaction: Allow to warm to room temperature. Stir for 12–24 hours.

-

Note: The reaction mixture will likely be heterogeneous.

-

-

Quench: Add dilute HCl or saturated

. -

Workup: Standard extraction.

Comparative Analysis & Data

| Feature | Method A: Zinc Cluster | Method B: t-BuOAc / Acid | Method C: Li/K-Alkoxide |

| Substrate Scope | Broad (Acid/Base tolerant) | Acid-stable substrates | Base-stable substrates |

| Steric Tolerance | Excellent (Best for ortho-subs) | Good | Moderate |

| Reaction pH | Neutral / Mildly Acidic | Strongly Acidic | Strongly Basic |

| Yield (Typical) | 85 – 98% | 75 – 90% | 60 – 80% |

| Cost | High (Catalyst synthesis) | Low | Low |

| Scalability | Moderate (Catalyst recovery) | High | High |

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is working in real-time, apply these checks:

-

The Azeotrope Check (Method A):

-

Observation: If using a Soxhlet with molecular sieves, the solvent returning to the flask should be "dry."

-

Validation: Take a small aliquot from the return arm of the Soxhlet. Inject into GC. If MeOH peak is absent, the trap is working. If MeOH is present, change the sieves immediately.

-

-

The Isobutylene Watch (Method B):

-

Observation: Gas evolution.

-

Validation: If you see significant bubbling (isobutylene gas), the temperature is too high or the acid is too strong, causing elimination of the tert-butyl group rather than transesterification. Lower temperature immediately.

-

-

TLC Monitoring (All Methods):

-

tert-Butyl esters are significantly more lipophilic (higher

) than methyl esters. -

Visualization: Use UV (benzoates absorb well). Stain with PMA if necessary.

-

Visualizing the Zinc Cluster Mechanism

The efficiency of Method A relies on the "Push-Pull" mechanism of the zinc cluster.

Figure 2: Simplified catalytic cycle of the Zn4 cluster. The proximity effect overcomes the steric barrier of the tert-butyl group.

References

-

Iwasaki, T., Maegawa, Y., Hayashi, Y., Ohshima, T., & Mashima, K. (2008).[2] Transesterification of Various Methyl Esters Under Mild Conditions Catalyzed by Tetranuclear Zinc Cluster. The Journal of Organic Chemistry, 73(13), 5147–5150.[5]

-

Otera, J., Dan-oh, N., & Nozaki, H. (1991). Novel distannoxane-catalyzed transesterification and a new entry to .alpha.,.beta.-unsaturated carboxylic acids. The Journal of Organic Chemistry, 56(18), 5307–5311.

-

Stanton, M. G., & Gagné, M. R. (1997). The mechanism of zinc(II)-catalyzed transesterification in methanol. Journal of the American Chemical Society, 119(22), 5075–5082.

-

Crowther, G. P., et al. (1971). tert-Butyl p-Toluate.[4] Organic Syntheses, 51, 96. (Describes the Li-alkoxide method).

-

Loughberg, S. (2025).[6] Magnesium Tert-Butoxide in the Synthesis of Sterically Hindered Compounds. BenchChem Application Notes. (Context for Mg-alkoxide strategies).

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Transesterification of Various Methyl Esters Under Mild Conditions Catalyzed by Tetranuclear Zinc Cluster [organic-chemistry.org]

- 3. Magnesium tert-butoxide | 32149-57-8 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Optimization of Palladium-Catalyzed C-N Coupling for Sterically Hindered Anthranilate Derivatives

Executive Summary

This technical guide outlines the optimized protocols for the Buchwald-Hartwig amination of tert-butyl 2-amino-4-tert-butylbenzoate (Substrate A ). This specific aniline derivative presents a dual challenge in catalysis: electronic deactivation caused by the ortho-ester (an electron-withdrawing group) and steric hindrance from the bulky tert-butyl ester moiety.

Standard catalytic systems (e.g., Pd(OAc)₂/BINAP) often fail to achieve full conversion with this substrate due to slow oxidative addition and competitive inhibition by the ester carbonyl. This guide recommends the use of Fourth-Generation (G4) Buchwald Precatalysts ligated with bulky, electron-rich dialkylbiaryl phosphines (specifically BrettPhos and RuPhos ) to ensure high yields and reproducibility.

Strategic Analysis of the Substrate

To design a robust protocol, we must first deconstruct the failure modes associated with Substrate A :

| Feature | Chemical Consequence | Catalytic Counter-Strategy |

| C1-tert-butyl Ester | Steric Bulk: Blocks the approach of the Pd-center to the amine nitrogen. Chelation: Potential for carbonyl oxygen to coordinate with Pd(II), creating a resting state trap. | Use Bulky Ligands (e.g., BrettPhos) to enforce a mono-ligated Pd species and prevent ester coordination. |

| C2-Primary Amine | Nucleophilicity: Significantly reduced by the inductive effect of the ortho-ester (EWG). | Requires an Electron-Rich Ligand to increase the basicity of the Pd-center, facilitating amine binding and deprotonation. |

| C4-tert-butyl Group | Solubility: High lipophilicity. | Allows the use of non-polar solvents like Toluene or Xylenes , which are often superior for high-temperature couplings. |

Mechanistic Insight & Critical Control Points

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle.[1] However, for this substrate, the Amine Binding/Deprotonation step is the rate-determining bottleneck.

The Catalytic Cycle (Visualization)

The following diagram illustrates the catalytic cycle with specific emphasis on where the ortho-ester interference occurs.

Figure 1: Catalytic cycle highlighting the steric clash zone and potential off-cycle trap caused by the ortho-ester.

Optimization Matrices

Ligand Selection

For ortho-substituted anilines, monodentate biaryl phosphines are superior to bidentate ligands.

-

BrettPhos: The "Gold Standard" for primary amines. Its bulk promotes reductive elimination, while its methoxy groups prevent the formation of palladacycles that deactivate the catalyst.

-

RuPhos: Excellent for secondary amines but also effective for sterically hindered primary anilines due to its smaller size compared to BrettPhos, allowing easier access for the bulky substrate.

-

tBuBrettPhos: Use if the coupling partner (Aryl Halide) is also extremely hindered.

Base Selection[1]

-

Cs₂CO₃ (Cesium Carbonate): Recommended.[2][3] Mild, heterogeneous. Essential if the tert-butyl ester is sensitive to hydrolysis or if the aryl halide contains base-sensitive groups (e.g., nitriles, ketones).

-

NaOtBu (Sodium tert-butoxide): Stronger base. Provides faster rates but carries a higher risk of transesterification or hydrolysis. Use only if Cs₂CO₃ fails.

Detailed Experimental Protocol

Method A: The "Robust" Protocol (Recommended)

Use this method for initial screening and scale-up up to 10g.

Reagents:

-

Substrate A (tert-butyl 2-amino-4-tert-butylbenzoate): 1.0 equiv.

-

Aryl Halide (Ar-Cl, Ar-Br, or Ar-I): 1.0 - 1.1 equiv.

-

Catalyst: (1.0 - 3.0 mol%).

-

Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely ground).

-

Solvent: 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere):

-

Ideally, set up the reaction in a glovebox. If using a Schlenk line, ensure all glassware is flame-dried and cycled with Argon/Nitrogen 3 times.

-

Note: The Pd G4 precatalyst is air-stable in solid form but sensitive in solution.

-

-

Solids Loading:

-

Add Substrate A (1.0 equiv), Aryl Halide (if solid, 1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G4 (0.02 equiv) to a reaction vial equipped with a magnetic stir bar.

-

-

Solvent Addition:

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Argon (3x).

-

Add anhydrous 1,4-Dioxane via syringe.

-

Critical: If the Aryl Halide is liquid, add it now via syringe.

-

-

Reaction:

-

Place the vial in a pre-heated block at 100°C .

-

Stir vigorously (800+ RPM). Mass transfer is critical for the heterogeneous base (Cs₂CO₃).

-

Monitor by LC-MS at 2 hours and 16 hours.

-

-

Workup:

-

Dilute with Ethyl Acetate.

-

Filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Flash chromatography (Hexanes/Ethyl Acetate). Note: The product will likely be fluorescent under UV due to the anthranilate core.

Method B: The "High-Activity" Protocol (For Unreactive Electrophiles)

Use this if Method A gives <50% conversion, particularly with Aryl Chlorides.

-

Catalyst: (2 mol%).

-

Base: NaOtBu (1.4 equiv).

-

Solvent: Toluene.

-

Temp: 110°C.

-

Warning: Ensure the tert-butyl ester of the substrate remains intact by checking LC-MS for the carboxylic acid byproduct (M-56 peak).

Troubleshooting & Optimization Logic

If the standard protocol fails, follow this decision tree to identify the bottleneck.

Figure 2: Troubleshooting decision tree for low-yielding reactions.

Safety & Handling

-

Palladium Toxicity: All palladium waste must be segregated into heavy metal waste streams.

-

Aryl Halides: Many aryl halides are skin sensitizers and potential carcinogens. Handle in a fume hood.

-

Pressurized Vessels: Reactions at 100°C+ in closed vials generate pressure. Use pressure-rated vials (e.g., crimp-top microwave vials) rather than standard screw-cap vials.

References

-

Buchwald-Hartwig Amination Overview

- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

-

BrettPhos G4 Precatalyst Development

- Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).

-

Coupling of Electron-Deficient Anilines

- Fors, B. P., & Buchwald, S. L. (2010). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonafliates to Nitroaromatics." (Contains analogous mechanistic discussions on electron-deficient partners). J. Am. Chem. Soc.

-

Reaction Optimization Guide

- Buchwald Lab "User's Guide to Pd-C

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. chemscene.com [chemscene.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Protocol for selective N-alkylation of Tert-butyl 2-amino-4-tert-butylbenzoate

Application Note: Precision Protocol for Selective N-Alkylation of Tert-butyl 2-amino-4-tert-butylbenzoate

Executive Summary

This guide details the protocol for the selective mono-N-alkylation of Tert-butyl 2-amino-4-tert-butylbenzoate . This specific substrate presents a unique "push-pull" steric challenge: the ortho-tert-butyl ester creates significant steric crowding around the nucleophilic nitrogen, while the para-tert-butyl group increases lipophilicity.

While direct alkylation is possible, this protocol prioritizes Reductive Amination using Sodium Triacetoxyborohydride [

Substrate Analysis & Strategic Considerations

The "Ortho-Effect" and Steric Gating

The target molecule is an anthranilic acid derivative.[1] The bulky tert-butyl ester at the C2 position exerts a profound ortho-effect.

-

Kinetic Inhibition: The bulky ester hinders the approach of electrophiles, significantly slowing down the initial attack compared to unsubstituted aniline.

-

Selectivity Advantage: Once the mono-alkylated product is formed, the steric crowding becomes severe. This creates a "steric gate" that effectively prevents the secondary amine from reacting further to form the tertiary amine (dialkylation), naturally enforcing mono-selectivity.

Ester Stability Warning

-

Risk: The tert-butyl ester is acid-labile.[2] Exposure to strong acids (TFA, HCl) or strong Lewis acids will result in cleavage to the carboxylic acid (isobutylene loss).

-

Control: The reaction must remain in a pH range of 4–6. Acetic acid (AcOH) is safe; strong mineral acids are prohibited.

Primary Protocol: Reductive Amination (Abdel-Magid Method)[3][4]

This method utilizes

Reagents & Materials

| Reagent | Equiv. | Role |

| Substrate (Aniline) | 1.0 | Starting Material |

| Aldehyde ( | 1.2 – 1.5 | Electrophile (Excess needed for kinetics) |

| 1.5 – 2.0 | Selective Reducing Agent | |

| Acetic Acid (AcOH) | 1.0 – 2.0 | Catalyst (Promotes imine formation) |

| 1,2-Dichloroethane (DCE) | Solvent | Preferred (anhydrous); THF is a viable alternative |

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

) atmosphere, dissolve Tert-butyl 2-amino-4-tert-butylbenzoate (1.0 eq) in anhydrous DCE ( -

Imine Activation: Add the Aldehyde (1.2 eq) followed by Acetic Acid (1.5 eq).

-

Note: For extremely hindered aldehydes, stir this mixture for 30–60 minutes before adding the reductant to allow the hemiaminal/imine equilibrium to establish.

-

-

Reduction: Cool the mixture to

(optional, but recommended to suppress side reactions). Add -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.

-

Timeframe: Due to the ortho-sterics, this reaction may require 4–16 hours. Monitor via TLC or LC-MS.

-

Checkpoint: If conversion stalls, add an additional 0.5 eq of Aldehyde and reductant.

-

-

Quench: Quench carefully with saturated aqueous

.-

Critical: Do not use strong acid to quench. The evolution of

will occur; vent appropriately.

-

-

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Mechanistic Visualization

The following diagram illustrates the pathway, highlighting the critical intermediate and the steric gating that prevents over-alkylation.

Figure 1: Reaction mechanism showing the critical iminium formation and the steric suppression of dialkylation.[3]

Secondary Protocol: Direct Alkylation (Contingency)

Use this method only if the required aldehyde is unstable or unavailable, and you must use an alkyl halide.

-

Reagents: Alkyl Halide (1.1 eq), Base (

or DIPEA), Solvent (DMF or -

Critical Adjustment: Do not use Sodium Hydride (

) or strong alkoxides, as they may cause transesterification or hydrolysis of the tert-butyl ester. -

Procedure: Mix substrate and base in DMF. Add alkyl halide slowly at RT. Heat to

only if necessary. The ortho-ester will significantly retard the reaction rate (

Troubleshooting & Decision Logic

Use the following decision tree to guide experimental modifications.

Figure 2: Troubleshooting logic flow for optimizing yield and selectivity.

References

-

Abdel-Magid, A. F., et al. (1996).[4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of tert-butyl esters under acidic/basic conditions).

-

Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Reference for steric effects in aromatic substitution and aniline reactivity).

Sources

- 1. DE2636423B1 - Process for the production of anthranilic acid esters - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. tert-Butyl Esters [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Esterification of 2-Amino-4-tert-butylbenzoic Acid

Welcome to the technical support center for the synthesis of 2-amino-4-tert-butylbenzoic acid esters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges associated with this molecule. The inherent steric hindrance from the tert-butyl group and the electronic effects of the ortho-amino group make standard esterification protocols prone to low yields and side reactions.

This document provides in-depth troubleshooting advice, detailed protocols for alternative methods, and the underlying chemical principles to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the esterification of 2-amino-4-tert-butylbenzoic acid particularly challenging?

The difficulty arises from a combination of two structural features:

-

Steric Hindrance: The bulky tert-butyl group at the para-position, while not directly adjacent to the carboxylic acid, can influence the molecule's overall conformation and sterically shield the reaction center from the incoming alcohol nucleophile, especially with larger alcohols.

-

The Amino Group: The primary amine at the ortho-position presents two major problems. Under acidic conditions (e.g., Fischer esterification), it is readily protonated to form an ammonium salt. This deactivates the carboxylic acid by withdrawing electron density, making it less electrophilic and less susceptible to nucleophilic attack.[1] Under neutral or basic conditions, the amino group itself is a potent nucleophile and can compete with the alcohol, leading to unwanted side reactions like amide formation.

Q2: What are the primary methods to consider for this esterification?

There are three main strategies, each with its own advantages and disadvantages:

-

Direct Acid-Catalyzed (Fischer) Esterification: The most straightforward method, but often gives low yields for this substrate without significant optimization. It involves heating the carboxylic acid and an excess of the alcohol with a strong acid catalyst.[2][3]

-

Coupling Agent-Mediated (Steglich) Esterification: A much milder, room-temperature method that is highly effective for sterically hindered substrates.[4][5][6] It uses a carbodiimide like DCC or EDC to activate the carboxylic acid, with a catalyst like DMAP to facilitate the reaction.[7]

-

Amino Group Protection Strategy: This involves temporarily "masking" the amino group with a protecting group (e.g., Boc-anhydride) to prevent it from interfering with the reaction.[8][9] After protection, a standard esterification can be performed, followed by a final deprotection step to reveal the amine. This multi-step process can often result in a higher overall yield.

Q3: When is it necessary to use a protecting group for the amine?

Consider using a protecting group when:

-

You have consistently low yields with direct methods like Fischer esterification.

-

You are observing significant side products related to the amino group's reactivity.

-

You are using a valuable or complex alcohol where maximizing yield is critical.

-

The reaction conditions for esterification are incompatible with a free amino group (e.g., using highly reactive acylating agents).

While adding two steps to the synthesis (protection and deprotection), this strategy often simplifies the esterification and purification, leading to a more reliable and higher-yielding process.[10]

Troubleshooting Guide: Common Issues & Solutions

Problem 1: My Fischer esterification yield is very low or the reaction won't start.

A1: This is the most common issue and is typically due to catalyst deactivation and substrate electronics.

Under strongly acidic conditions, the lone pair of electrons on the amino group is protonated by the catalyst (e.g., H₂SO₄). This forms an ammonium salt (-NH₃⁺), which is a powerful electron-withdrawing group. This effect, known as the inductive effect, reduces the electron density on the carbonyl carbon of the carboxylic acid, making it significantly less electrophilic and thus less reactive towards the alcohol nucleophile.[1]

Solutions:

-

Increase Catalyst Loading: Since the substrate consumes the catalyst, you will need to use more than a catalytic amount. Stoichiometric amounts of acid may be required to ensure enough is available to catalyze the reaction after protonating the amine.[11]

-

Use a Large Excess of Alcohol: Fischer esterification is an equilibrium reaction.[12][13][14] Using the alcohol as the solvent (a large excess) helps drive the equilibrium towards the product side, in accordance with Le Châtelier's Principle.[11][15]

-

Remove Water: Water is a product of the reaction. Removing it as it forms will also shift the equilibrium to the right. This can be accomplished by using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[2][16]

Workflow: Troubleshooting Low Yield in Fischer Esterification

Caption: A decision tree for troubleshooting low esterification yields.

Problem 2: My reaction is messy, and I suspect side reactions are occurring.

A2: With coupling agents like DCC/EDC, the primary side reaction is the formation of a stable N-acylurea byproduct.

In a Steglich esterification, the carbodiimide (DCC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] While this intermediate should ideally be attacked by the alcohol, it can undergo an intramolecular rearrangement to form a stable N-acylurea, which does not react further.[7] The amino group on your substrate can also compete with the alcohol, potentially leading to amide formation.

Solutions:

-

Use a DMAP Catalyst: 4-Dimethylaminopyridine (DMAP) is crucial for an efficient Steglich esterification.[5] It acts as a superior acyl transfer agent by reacting with the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This new intermediate reacts much faster with the alcohol and is incapable of rearranging to a stable byproduct, thus minimizing N-acylurea formation.[6][7]

-

Control Temperature: Although these reactions are typically run at room temperature, excessive heat can promote side reactions. Ensure the reaction is run between 0 °C and room temperature.[7]

-

Order of Addition: Add the carboxylic acid and alcohol to the solvent first, followed by DMAP, and finally add the DCC or EDC solution dropwise at 0 °C. This ensures the alcohol is present to trap the activated intermediate as it forms.

Problem 3: I have a good yield, but I can't purify my product. It's contaminated with a white precipitate.

A3: This is characteristic of a Steglich esterification. The white precipitate is dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.

DCC is consumed in the reaction to form DCU, which is notoriously insoluble in most common organic solvents like dichloromethane and ethyl acetate.[5] While this insolubility aids in its removal, it can sometimes co-precipitate with the product.

Solutions:

-

Filtration: The vast majority of DCU can be removed by simple filtration. After the reaction is complete, dilute the mixture with a non-polar solvent like diethyl ether or hexane to further decrease the solubility of DCU, then filter through a pad of Celite.

-

Solvent Choice: If DCU remains, consider changing your workup or chromatography solvent system. For example, DCU has some solubility in dichloromethane but is very insoluble in ether.

-

Use a Water-Soluble Carbodiimide (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common alternative to DCC.[4][5] Its corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous wash during the workup, eliminating the need for filtration.

Table 1: Comparison of Common Esterification Methods

| Feature | Fischer Esterification | Steglich Esterification | Mitsunobu Reaction |

| Conditions | Strong acid (H₂SO₄), heat (reflux) | DCC/EDC, DMAP, room temp | PPh₃, DEAD/DIAD, 0 °C to RT |

| Advantages | Inexpensive reagents, simple setup | Mild conditions, good for hindered substrates[4][17] | Very mild, works with acidic nucleophiles[18] |

| Disadvantages | Harsh conditions, equilibrium limited | DCU/EDU byproduct, potential N-acylurea side reaction[7] | Expensive reagents, byproduct removal can be difficult[19] |

| Best For... | Large-scale synthesis with simple alcohols where cost is a factor. | Acid-sensitive or sterically hindered substrates. | High-value synthesis where mildness is paramount. |

Validated Experimental Protocols

Protocol 1: Steglich Esterification using EDC

This protocol is often the most successful for this specific substrate due to its mild conditions and effectiveness with hindered molecules.[4][5]

Workflow: Steglich Esterification

Caption: Step-by-step workflow for the Steglich esterification protocol.

Methodology:

-

To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-amino-4-tert-butylbenzoic acid (1.0 eq), the desired alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Dissolve the components in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

-

Cool the flask to 0 °C in an ice bath.

-

In a separate flask, dissolve EDC (1.2 eq) in a small amount of anhydrous DCM.

-

Add the EDC solution to the reaction mixture dropwise over 15 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove DMAP and unreacted EDC), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Amino Group Protection (Boc) followed by Fischer Esterification

This two-step approach isolates the esterification from the interfering amino group.[9]

Step A: Boc Protection of the Amino Group

-

Dissolve 2-amino-4-tert-butylbenzoic acid (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 ratio).

-

Add sodium bicarbonate (NaHCO₃, 2.5 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture at room temperature overnight.

-

Acidify the aqueous solution to pH ~3 with cold 1M HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected acid, which can often be used without further purification.

Step B: Fischer Esterification of N-Boc Protected Acid

-

Dissolve the N-Boc protected acid (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 eq).

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq).

-

Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting N-Boc protected ester can then be deprotected.

Step C: Deprotection

-

Dissolve the N-Boc protected ester in a suitable solvent like dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane.

-

Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure to yield the final ester product, typically as its HCl or TFA salt.

References

-

Fiveable. (2025, September 15). Steglich Esterification Definition. [Link]

-

Grokipedia. Steglich esterification. [Link]

-

Slideshare. Protection for carboxylic group & Protection for the Amino group. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Wikipedia. Mitsunobu reaction. [Link]

-

Wikipedia. Protecting group. [Link]

-

Wikipedia. Steglich esterification. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

ACS Publications. Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. [Link]

-

National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

SpringerLink. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. [Link]

-

Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

-

ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]

-

Royal Society of Chemistry. Supplementary Information for a related study. [Link]

-

National Center for Biotechnology Information. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

- Google Patents.

-

SciSpace. Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert-butylbenzoate. [Link]

-

Master Organic Chemistry. Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). [Link]

-

Thieme. A simple and powerful tert-butylation of carboxylic acids and alcohols. [Link]

-

International Journal of Chemical Reactor Engineering. Optimization of Reaction Parameters for Production of p-tert-butylbenzoic acid. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

- Google Patents. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.

-

National Center for Biotechnology Information. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

-

IISTE. Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofriendly Catalysts. [Link]

-

Journal of Synthetic Chemistry. Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

- Google Patents. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. fiveable.me [fiveable.me]

- 5. grokipedia.com [grokipedia.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]

- 9. Protective Groups [organic-chemistry.org]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. public.websites.umich.edu [public.websites.umich.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 17. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 18. Mitsunobu Reaction [organic-chemistry.org]

- 19. tcichemicals.com [tcichemicals.com]

Preventing catalyst poisoning by amino groups in Tert-butyl 2-amino-4-tert-butylbenzoate coupling

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet significant challenge in organic synthesis: catalyst poisoning by amino groups, with a specific focus on substrates like Tert-butyl 2-amino-4-tert-butylbenzoate.

The presence of a primary or secondary amino group on an aryl halide can significantly complicate palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, leading to catalyst deactivation and consequently, low or no product yield. This guide provides a structured approach to diagnosing and overcoming these issues, ensuring the success of your coupling reactions.

Troubleshooting Guide: Low Yield or Failed Reactions

This section addresses specific problems encountered during the cross-coupling of amino-substituted aryl halides and provides actionable solutions.

Problem 1: The reaction shows very low conversion, or no product is formed.

-

Primary Suspect: Catalyst Poisoning. The most probable cause is the deactivation of the palladium catalyst by the amino group of your starting material. The nitrogen's lone pair can bind to the metal center, inhibiting its catalytic activity.[1][2]

-

Solution 1: Employ a Protecting Group. Masking the amino group's reactivity is often the most reliable strategy. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.

-

Rationale: The Boc group temporarily converts the nucleophilic amine into a non-coordinating carbamate, preventing it from interfering with the palladium catalyst.[3] It can be readily removed under acidic conditions after the coupling reaction is complete.

-

Experimental Protocol: Boc Protection of an Aniline Derivative

-

Dissolve the aniline (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 eq.) and a base, such as triethylamine (Et₃N, 1.2 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

-

-

-

Solution 2: Strategic Ligand Selection. The choice of ligand can significantly influence the catalyst's tolerance to poisoning functional groups.

-

Rationale: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sterically shield the palladium center, making it less susceptible to coordination by the amino group.[4] These ligands can also promote the desired catalytic cycle, outcompeting the deactivation pathway.

-

Recommended Ligands:

-

Buchwald-type biarylphosphine ligands: Such as RuPhos and XPhos, are known to be effective in coupling reactions involving anilines.

-

N-Heterocyclic Carbene (NHC) ligands: Such as IPr and SImes, offer another robust alternative.

-

-

-

Solution 3: Optimize Reaction Conditions.

-

Rationale: Fine-tuning parameters like temperature, solvent, and base can sometimes overcome partial catalyst deactivation.

-

Recommendations:

-

Temperature: While higher temperatures can sometimes promote catalyst turnover, they can also accelerate catalyst decomposition. A careful screening of the reaction temperature is advised.

-

Solvent: Aprotic polar solvents like DMF or dioxane are commonly used. However, in some cases, less coordinating solvents might be beneficial.

-

Base: The choice and strength of the base can be critical. A weaker base may be less likely to deprotonate the amine, reducing its coordinating ability. However, a sufficiently strong base is still required for the catalytic cycle to proceed.

-

-

Problem 2: The reaction starts but stalls before completion.

-

Primary Suspect: Gradual Catalyst Deactivation. The catalyst may initially be active but is slowly poisoned over time by the amino group.

-

Solution: Incremental Addition of Catalyst.

-

Rationale: Adding a fresh portion of the catalyst midway through the reaction can replenish the active catalytic species and drive the reaction to completion.

-

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions related to catalyst poisoning by amino groups.

Q1: What is the underlying mechanism of catalyst poisoning by amino groups?

A1: The lone pair of electrons on the nitrogen atom of a primary or secondary amine can form a coordinate bond with the vacant d-orbitals of the palladium catalyst. This coordination is often strong and can be irreversible, effectively removing the catalyst from the active catalytic cycle. This process is a form of chemical deactivation.[2]

Mechanism of Catalyst Poisoning by an Amino Group

Caption: The amino group can reversibly coordinate to the active Pd(0) catalyst, leading to an inactive species and halting the desired cross-coupling cycle.

Q2: Are all amino groups equally problematic?

A2: No. The extent of catalyst poisoning depends on several factors:

-

Primary vs. Secondary vs. Tertiary Amines: Primary amines are generally more potent poisons than secondary amines due to less steric hindrance. Tertiary amines are typically non-coordinating.

-

Electronic Effects: Electron-donating groups on the aromatic ring can increase the basicity and coordinating ability of the amino group, exacerbating poisoning. Conversely, electron-withdrawing groups can decrease its nucleophilicity and reduce its tendency to poison the catalyst.[5]

Q3: When should I consider using a protecting group?

A3: A protecting group strategy is highly recommended under the following circumstances:

-

When using substrates with primary or electron-rich secondary anilines.

-

If initial attempts at direct coupling with specialized ligands result in low yields.

-

When a clean and high-yielding reaction is critical, such as in the later stages of a multi-step synthesis.